N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide
Description
N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a dimethylaminoethyl-pyrrole moiety and a fluorinated methoxybenzene ring. Key features include:
- Sulfonamide backbone: Provides strong hydrogen-bonding capacity and structural rigidity.
- Fluorine substitution at the 3-position of the benzene ring: Enhances metabolic stability and lipophilicity.
- Dimethylaminoethyl-pyrrole group: May confer basicity and influence pharmacokinetic properties like solubility and membrane permeability.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3S/c1-19(2)15(14-6-5-9-20(14)3)11-18-24(21,22)12-7-8-16(23-4)13(17)10-12/h5-10,15,18H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTNIERKAXSEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide is a synthetic compound with potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H29N3O3S |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 1049419-18-2 |
Structural Characteristics
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and antidiabetic applications. The presence of a dimethylamino group and a pyrrole moiety may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group can inhibit carbonic anhydrase, which plays a critical role in regulating pH and fluid balance in tissues.
Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. In vitro studies have shown that compounds with similar structures exhibit activity against various bacterial strains. The specific compound's efficacy against different pathogens remains to be fully characterized through systematic studies.
Anticancer Potential
Recent research has indicated that compounds containing pyrrole rings can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.
Neuropharmacological Effects
Given the presence of the dimethylamino group, there is potential for neuropharmacological activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to mood disorders and neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfonamide structure could enhance potency against resistant strains.
- Cancer Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that derivatives of this compound could inhibit cell growth through apoptosis induction. Specific pathways involved include the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Neurotransmitter Interaction : Research on similar dimethylamino-containing compounds has shown potential modulation of serotonin receptors, suggesting possible applications in treating anxiety and depression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Patented Pharmaceuticals
Compound A: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (from )
- Molecular weight: 589.1 g/mol vs.
- Key differences :
- Heterocyclic core : Pyrazolo-pyrimidine in Compound A vs. pyrrole in the target compound.
- Fluorine placement : Dual fluorine atoms in Compound A (chromene and phenyl) vs. single fluorine in the target compound.
- Biological implications : Pyrazolo-pyrimidine cores are common kinase inhibitors, suggesting divergent therapeutic targets compared to the pyrrole-containing target compound .
Pesticide-Related Sulfonamides ()
- Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide): Structural overlap: Contains dimethylamino-sulfonyl and fluorophenyl groups. Functional divergence: Chloro-fluoro substitutions enhance pesticidal activity, whereas the target compound’s pyrrole group likely directs it toward eukaryotic targets (e.g., enzymes or GPCRs).
Pyrrole-Containing Sulfonamides (–7)
- N-(2-(dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide (CAS: 1308672-74-3): Shared motifs: Dimethylaminoethyl and sulfonamide groups. Divergent substituents: Indole-pyrimidine vs. pyrrole-fluorobenzene in the target compound. Pharmacological relevance: Indole derivatives often target serotonin receptors, while pyrrole systems may modulate kinase or protease activity .
Comparative Analysis Table
Research Findings and Implications
- Fluorine Impact: Fluorine in the target compound’s benzene ring likely improves metabolic stability compared to non-fluorinated analogues, as seen in pesticidal sulfonamides () .
- Heterocyclic Influence : Pyrrole moieties (target compound) may offer distinct electronic and steric properties compared to pyrazolo-pyrimidines (Compound A), affecting target selectivity .
- Synthetic Challenges: Coupling reactions involving dimethylaminoethyl-pyrrole groups (–7) require precise control to avoid side products, as noted in triazole-based syntheses () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
